molecular formula C8H20ClNO B1383316 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride CAS No. 1803606-48-5

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride

Cat. No. B1383316
M. Wt: 181.7 g/mol
InChI Key: WYJYPHMLPRJMAK-UHFFFAOYSA-N
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Description

“2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H20ClNO . It has a molecular weight of 181.7 g/mol .


Molecular Structure Analysis

The molecular structure of “2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol” (without the hydrochloride) is represented by the InChI string: InChI=1S/C8H19NO/c1-7(8(2,3)4)9-5-6-10/h7,9-10H,5-6H2,1-4H3 . This indicates that the molecule contains a secondary amine group attached to a tertiary carbon atom, which is part of a dimethylbutan-2-yl group.


Physical And Chemical Properties Analysis

The compound “2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride” has a molecular weight of 181.7 g/mol and a formula of C8H20ClNO . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 4 . The topological polar surface area is 32.3 Ų . The compound is covalently bonded and has a complexity of 85.7 .

Scientific Research Applications

1. Catalyst in Asymmetric Alkylation

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride has been applied in the field of asymmetric synthesis. A study by Hoard, Moher, and Turpin (1999) detailed its use in the asymmetric ethylation of trans-crotonaldehyde to produce trans-(S)-4-hexen-3-ol. The research focused on the impact of catalyst enantiopurity and loading on product yield and enantiopurity, which is crucial for the development of asymmetric synthesis methods (Hoard, Moher, & Turpin, 1999).

2. Study of Supramolecular Structures

In another research domain, the compound has been used to study supramolecular structures. Cheng et al. (2011) investigated the molecule's molecular-electronic structure, which led to insights into the formation of molecular columns and hydrophilic tubes, contributing significantly to the understanding of molecular packing in supramolecular chemistry (Cheng, Chen, Liu, Wu, & Guo, 2011).

3. Dynamics in Plastic Crystalline Phases

Carignani et al. (2018) explored the dynamics of isomers of 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol in plastic crystalline phases. This study provided quantitative information on internal motions and molecular reorientations, essential for understanding the behavior of materials in solid states (Carignani, Forte, Juszyńska-Gałązka, Gałązka, Massalska-arodź, Mandoli, Geppi, & Calucci, 2018).

properties

IUPAC Name

2-(3,3-dimethylbutan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-7(8(2,3)4)9-5-6-10;/h7,9-10H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJYPHMLPRJMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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